Ethyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
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Overview
Description
Ethyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is an organic compound with a molecular weight of 208.26 . It is a pale-yellow to yellow-brown solid . The compound is part of the indazole family, a group of heterocyclic aromatic organic compounds .
Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 208.26 .Scientific Research Applications
Chemical Recycling of Poly(ethylene terephthalate)
Chemical recycling techniques, such as hydrolysis and glycolysis, have been explored for poly(ethylene terephthalate) (PET), highlighting a methodological approach that could be relevant for the breakdown or modification of Ethyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate in recycling or repurposing contexts (Karayannidis & Achilias, 2007).
Electron Transport System Activity
The electron transport system (ETS) activity in soils, sediments, and pure cultures has been assessed, demonstrating the importance of understanding chemical interactions at a microbial level. This could suggest an area of research for Ethyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate regarding its environmental impact or its role in biotechnological applications (Trevors, 1984).
Ethyl Carbamate in Foods and Beverages
Research on ethyl carbamate in foods and beverages addresses the occurrence and impact of this compound, which is chemically related to ethyl esters like Ethyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. This suggests potential areas of investigation into the presence, synthesis, and health implications of related ethyl esters in consumable products (Weber & Sharypov, 2009).
Interactions of Ionic Liquids with Polysaccharides
The study on interactions between ionic liquids and polysaccharides, focusing on cellulose, could provide a framework for investigating Ethyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate's solubility, stability, and reactivity in various solvents, which is crucial for its application in chemical syntheses or modifications (Heinze et al., 2008).
Future Directions
The indazole moiety, to which this compound belongs, has shown a wide variety of biological properties. It is suggested that the medicinal properties of indazole should be explored in the near future for the treatment of various pathological conditions . This suggests potential future directions for research and development involving Ethyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.
Mechanism of Action
Target of Action
Indazole derivatives are known to interact with various targets, including kinases such as CHK1, CHK2, and SGK . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
The interaction of indazole derivatives with these kinases can lead to their inhibition, regulation, and/or modulation . This can affect the functioning of the kinases and lead to changes in cellular processes .
Biochemical Pathways
The affected pathways would depend on the specific targets of the indazole derivative. For instance, CHK1 and CHK2 are involved in the DNA damage response pathway, while SGK is involved in cell volume regulation .
Result of Action
The molecular and cellular effects of indazole derivatives can vary based on their specific targets and mode of action. For instance, inhibition of CHK1 and CHK2 can lead to cell cycle arrest, while modulation of SGK can affect cell volume regulation .
properties
IUPAC Name |
ethyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-11(14)10-8-6-7(2)4-5-9(8)12-13-10/h7H,3-6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMGVAPEYCLBKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CC(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate |
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